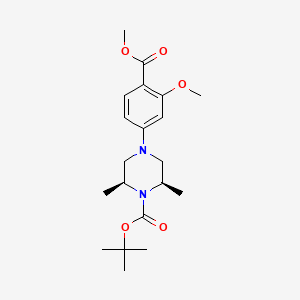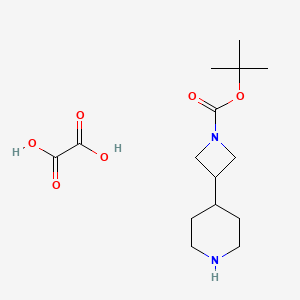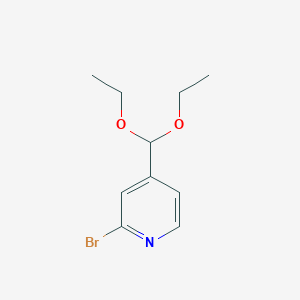
4-(Quinoxalin-2-yl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Quinoxalin-2-yl)thiazol-2-amine is a heterocyclic compound that combines the structural features of quinoxaline and thiazole. These two moieties are known for their significant biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-yl)thiazol-2-amine typically involves the condensation of quinoxaline derivatives with thiazole precursors. One common method includes the reaction of 2-chloroquinoxaline with thiosemicarbazide under reflux conditions to yield the desired product . Another approach involves the cyclization of quinoxaline-2-carboxylic acid with thioamides in the presence of dehydrating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Quinoxalin-2-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline, and various substituted quinoxaline and thiazole derivatives .
Applications De Recherche Scientifique
4-(Quinoxalin-2-yl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antiviral activity, particularly against hepatitis C virus.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(Quinoxalin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the replication of hepatitis C virus by targeting viral enzymes and disrupting their function . Additionally, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with various biological activities.
Thiazole: A sulfur and nitrogen-containing heterocyclic compound known for its antimicrobial properties.
Quinoxalin-2-one: A derivative of quinoxaline with significant antiviral activity.
Uniqueness
4-(Quinoxalin-2-yl)thiazol-2-amine is unique due to its combined structural features of quinoxaline and thiazole, which confer enhanced biological activities compared to its individual components. This dual functionality makes it a valuable compound in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C11H8N4S |
|---|---|
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
4-quinoxalin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-15-10(6-16-11)9-5-13-7-3-1-2-4-8(7)14-9/h1-6H,(H2,12,15) |
Clé InChI |
FJUFGKFTIFHMKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)C3=CSC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)


![7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13025871.png)



